molecular formula C20H13F2NO5S B12640949 {[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid CAS No. 920982-28-1

{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid

Cat. No.: B12640949
CAS No.: 920982-28-1
M. Wt: 417.4 g/mol
InChI Key: OGQZMLOPDSCEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a carbazole moiety linked to a difluorobenzene sulfonyl group and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid typically involves multiple steps, starting with the preparation of the carbazole core. The carbazole is then functionalized with a difluorobenzene sulfonyl group through a sulfonylation reaction. Finally, the acetic acid moiety is introduced via an esterification or etherification reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

{[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of {[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    {[9-(3,5-Dichlorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid: Similar structure but with chlorine atoms instead of fluorine.

    {[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}propionic acid: Similar structure but with a propionic acid group instead of acetic acid.

Uniqueness

The presence of the difluorobenzene sulfonyl group in {[9-(3,5-Difluorobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it particularly valuable in applications requiring robust and reactive compounds.

Properties

CAS No.

920982-28-1

Molecular Formula

C20H13F2NO5S

Molecular Weight

417.4 g/mol

IUPAC Name

2-[9-(3,5-difluorophenyl)sulfonylcarbazol-2-yl]oxyacetic acid

InChI

InChI=1S/C20H13F2NO5S/c21-12-7-13(22)9-15(8-12)29(26,27)23-18-4-2-1-3-16(18)17-6-5-14(10-19(17)23)28-11-20(24)25/h1-10H,11H2,(H,24,25)

InChI Key

OGQZMLOPDSCEAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2S(=O)(=O)C4=CC(=CC(=C4)F)F)C=C(C=C3)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.